molecular formula C8H10ClNO2 B1627999 5-Isopropyl-3-methylisoxazole-4-carbonyl chloride CAS No. 90006-55-6

5-Isopropyl-3-methylisoxazole-4-carbonyl chloride

Cat. No. B1627999
CAS RN: 90006-55-6
M. Wt: 187.62 g/mol
InChI Key: MXPCQAMMACADHQ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylisoxazole-4-carbonyl chloride is a chemical compound . It is used for pharmaceutical testing . It is related to other compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is used for preparing isoxazolyl penicillin derivatives .


Synthesis Analysis

Isoxazole-based amides, which are related to the compound , can be synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . The reaction is monitored using thin layer chromatography (TLC) on silica gel precoated aluminum plates . After the reaction, the solution is washed with water, dilute phosphoric acid, an aqueous solution of sodium bicarbonate, and water in turn, and dried over magnesium sulfate .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

properties

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-4(2)7-6(8(9)11)5(3)10-12-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPCQAMMACADHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573872
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-3-methylisoxazole-4-carbonyl chloride

CAS RN

90006-55-6
Record name 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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